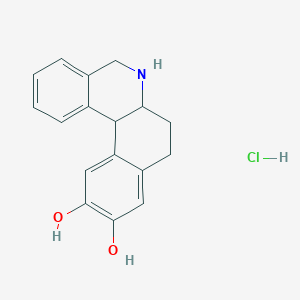
Dihydrexidine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrexidine (hydrochloride) is a potent and selective full agonist at the dopamine D1 and D5 receptors. It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor . This compound has been investigated for its potential therapeutic effects in treating neurological conditions such as Parkinson’s disease and schizophrenia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrexidine (hydrochloride) involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hexahydrobenzo[a]phenanthridine core and subsequent functionalization to introduce the hydroxyl groups at the 10 and 11 positions .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including catalytic hydrogenation and selective oxidation .
化学反応の分析
Types of Reactions
Dihydrexidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones from oxidation and dehydroxylated derivatives from reduction .
科学的研究の応用
Dihydrexidine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用機序
Dihydrexidine (hydrochloride) exerts its effects by selectively binding to and activating dopamine D1 and D5 receptors. This activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP levels, which in turn modulates various downstream signaling pathways involved in neuronal function and behavior . The compound’s selectivity for D1 and D5 receptors over D2 receptors is due to its unique binding affinity and functional selectivity .
類似化合物との比較
Similar Compounds
Doxanthrine: An oxygen bioisostere of dihydrexidine with greater selectivity for the D1 dopamine receptor.
SKF 38393: Another D1 receptor agonist used in research to study dopamine receptor functions.
Uniqueness
Dihydrexidine (hydrochloride) is unique due to its high potency and selectivity for D1 and D5 receptors, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively activate D1 and D5 receptors without significant activity at D2 receptors sets it apart from other dopamine receptor agonists .
特性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H |
InChIキー |
IJYUPBNUPIRQEP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















